(4-Methylcyclohexane-1-carbonyl)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylcyclohexanecarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKJOTKXLOXQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methylcyclohexane 1 Carbonyl Glycine
De Novo Synthesis of (4-Methylcyclohexane-1-carbonyl)glycine
The fundamental approach to synthesizing this compound involves the creation of an amide bond between 4-methylcyclohexanecarboxylic acid and glycine (B1666218). This process necessitates the activation of the carboxylic acid and careful consideration of protecting groups and reaction conditions to ensure high yield and purity.
Synthesis of Precursor Intermediates (e.g., 4-Methylcyclohexanecarbonyl Chloride/Bromide)
The initial step in the synthesis is the preparation of a reactive acylating agent from 4-methylcyclohexanecarboxylic acid. This is typically an acyl halide, such as 4-methylcyclohexanecarbonyl chloride or bromide.
Synthesis of 4-Methylcyclohexanecarbonyl Chloride: A standard method for the synthesis of 4-methylcyclohexanecarbonyl chloride involves the treatment of 4-methylcyclohexanecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl). The reaction is typically performed in an inert solvent, such as toluene or dichloromethane, and may be heated to drive the reaction to completion.
Synthesis of 4-Methylcyclohexanecarbonyl Bromide: Similarly, 4-methylcyclohexanecarbonyl bromide can be prepared using a suitable brominating agent. Reagents like phosphorus tribromide (PBr₃) or oxalyl bromide can be employed. The reaction conditions are analogous to those for the synthesis of the acyl chloride, requiring an inert solvent and careful handling due to the reactivity of the reagents.
An alternative route to acyl bromides is the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with bromine. However, this method is often more sensitive to reaction conditions.
The choice between the acyl chloride and bromide depends on the desired reactivity in the subsequent amide coupling step, with the acyl bromide generally being more reactive.
Amide Bond Formation Strategies and Optimization
The crucial step in the synthesis is the formation of the amide bond between the activated 4-methylcyclohexanecarbonyl moiety and glycine. This can be achieved through various coupling strategies, each with its own set of advantages and required optimizations.
A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine component.
| Coupling Reagent Class | Examples | Typical Reaction Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Inert solvent (e.g., DCM, DMF), often with an additive like HOBt or HOAt to suppress side reactions and reduce racemization. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Aprotic solvent (e.g., DMF, NMP), requires a non-nucleophilic base (e.g., DIPEA, NMM). |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, requiring an aprotic solvent and a base. HATU is known for its high efficiency, even with sterically hindered substrates. |
The selection of the coupling reagent and conditions is critical for optimizing the yield and purity of this compound. Factors to consider include the scale of the reaction, the potential for side reactions, and the cost of the reagents. For instance, while carbodiimides like DCC are cost-effective, the dicyclohexylurea byproduct can be difficult to remove. Uronium and phosphonium salts often offer higher yields and cleaner reactions but are more expensive.
To prevent self-condensation and other unwanted side reactions, it is often necessary to use protecting groups for the functional groups of glycine that are not involved in the desired amide bond formation.
N-Protection of Glycine: The amino group of glycine is highly nucleophilic and must be protected to prevent reactions such as the formation of diketopiperazines. Common amine protecting groups include the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and often used in solid-phase peptide synthesis.
C-Protection of Glycine: The carboxylic acid of glycine can be protected as an ester, for example, a methyl or ethyl ester. This prevents its participation in the coupling reaction and increases the solubility of the glycine derivative in organic solvents. The ester can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) after the amide bond is formed to yield the final product. The use of glycine ethyl ester hydrochloride is a common strategy, as it is a stable, crystalline solid.
Stereochemical Control and Diastereoselective Synthesis
4-Methylcyclohexanecarboxylic acid exists as two geometric isomers: cis and trans. The spatial arrangement of the methyl and carboxyl groups on the cyclohexane (B81311) ring can significantly influence the biological activity of the final this compound molecule. Therefore, controlling the stereochemistry during the synthesis is crucial.
The synthesis of stereochemically pure cis- or trans-(4-Methylcyclohexane-1-carbonyl)glycine begins with the preparation of the corresponding pure isomer of 4-methylcyclohexanecarboxylic acid. The hydrogenation of p-toluic acid can lead to a mixture of isomers, which may require separation. Alternatively, stereoselective synthetic routes can be employed to produce the desired isomer. For example, specific reduction methods or the use of chiral auxiliaries can favor the formation of one diastereomer over the other.
Once the desired isomer of 4-methylcyclohexanecarboxylic acid is obtained, it can be carried through the synthetic sequence described above. The amide bond formation itself does not typically affect the stereochemistry of the cyclohexane ring.
A study on the diastereoselective synthesis of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides has demonstrated that it is possible to generate multiple chiral centers in a stereochemically defined manner in related systems. arkat-usa.org This suggests that similar strategies could be applied to achieve high diastereoselectivity in the synthesis of specific stereoisomers of this compound.
Derivatization and Analog Generation of this compound
To explore structure-activity relationships (SAR), the generation of derivatives and analogs of this compound is a key strategy. Modifications can be made to the cyclohexane ring, the glycine moiety, or both.
Modifications of the Cyclohexane Ring: Analogs can be synthesized by starting with different substituted cyclohexanecarboxylic acids. For example, the position and nature of the alkyl substituent can be varied, or additional functional groups can be introduced onto the ring. This allows for the investigation of how changes in the lipophilicity, steric bulk, and electronic properties of the cyclohexane moiety affect the biological activity of the molecule.
Modifications of the Glycine Moiety: The glycine unit can be replaced with other amino acids to explore the impact of different side chains on activity. Furthermore, the amide bond itself can be modified, for instance, by N-alkylation. Studies on other glycine amide derivatives have shown that the tertiary amide moiety can be important for stability in biological systems. nih.gov
The generation of a library of such analogs, followed by biological screening, can provide valuable insights into the key structural features required for a desired biological effect.
Functionalization of the 4-Methylcyclohexane Moiety
The 4-methylcyclohexane core of this compound offers several avenues for structural modification, primarily through C–H functionalization. This approach allows for the direct introduction of new functional groups onto the saturated carbocyclic ring, thereby enabling the exploration of chemical space and the generation of analogs with potentially altered physicochemical properties.
Late-stage functionalization of saturated rings is a powerful tool in medicinal chemistry for rapidly generating a library of related compounds. rsc.org Methodologies involving transition-metal catalysis are particularly prominent for achieving site-selective C–H activation. For instance, palladium, rhodium, and iron catalysts have been successfully employed for the arylation, amination, and oxidation of C–H bonds in various substrates. The directing-group ability of the adjacent amide functionality can be harnessed to control the regioselectivity of these transformations on the cyclohexane ring.
Key transformations for the functionalization of the 4-methylcyclohexane moiety include:
Oxidation: Introduction of hydroxyl or carbonyl groups can provide handles for further derivatization.
Halogenation: The incorporation of halogen atoms can modulate the lipophilicity and metabolic stability of the molecule.
Alkylation and Arylation: The formation of new carbon-carbon bonds allows for the introduction of a wide range of substituents to probe steric and electronic effects.
These modifications can significantly impact the molecule's conformation and its interaction with biological targets.
Modifications at the Glycine Residue for Structure-Activity Relationship Studies
The glycine residue serves as a critical linker and a point for modification to investigate structure-activity relationships (SAR). N-acylglycines are a class of endogenous signaling molecules, and understanding how structural changes affect their biological activity is of significant interest. nih.govnih.gov Modifications can be made to the backbone or the carboxylate group of the glycine unit.
Table 1: Potential Modifications at the Glycine Residue and Their Rationale for SAR Studies
| Modification Site | Type of Modification | Rationale for Investigation |
| Amide N-H | Methylation | To assess the importance of the hydrogen bond donor capability. |
| α-Carbon | Substitution with other amino acid side chains | To explore the impact of steric bulk, chirality, and functionality on activity. |
| Carboxylate | Esterification or Amidation | To mask the negative charge and increase lipophilicity, potentially affecting cell permeability and target engagement. |
N-arachidonoylglycine, a well-studied N-acylglycine, exhibits a range of biological activities, including anti-inflammatory effects and analgesia. nih.gov Its activity is mediated through interaction with specific receptors, and modifications to the glycine portion can significantly alter binding affinity and efficacy. nih.gov For instance, the conversion of the carboxylic acid to an ester or an amide can influence the molecule's ability to cross cellular membranes and its metabolic stability.
Synthesis of Isotopic Analogs for Mechanistic Investigations
Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.orgfiveable.me The synthesis of isotopically labeled this compound analogs can provide valuable insights into its biochemical pathways.
Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly incorporated into molecules for these studies. fiveable.me The presence and position of these heavier isotopes can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me
Strategies for Isotopic Labeling:
Labeling the 4-Methylcyclohexane Moiety: Deuterium can be introduced into the cyclohexane ring through catalytic deuteration of an unsaturated precursor. ¹³C-labeled starting materials for the synthesis of the cyclohexane ring can also be employed.
Labeling the Glycine Residue: Commercially available ¹³C- or ¹⁵N-labeled glycine can be used in the amide coupling reaction to introduce the isotopic label into the glycine portion of the molecule.
These labeled analogs are crucial for metabolic flux analysis, which helps in understanding how the compound is processed within a biological system. nih.govnih.govisotope.com For example, tracking the distribution of isotopes in metabolites can reveal pathways of degradation and biotransformation. nih.gov
Green Chemistry Approaches in this compound Synthesis
The synthesis of amides is a cornerstone of organic and medicinal chemistry, and there is a growing emphasis on developing more sustainable and environmentally friendly methods for their preparation. Traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste.
Biocatalysis offers a promising green alternative for the synthesis of this compound. Enzymes, such as lipases, can catalyze the formation of the amide bond between 4-methylcyclohexanecarboxylic acid and glycine under mild reaction conditions. nih.gov
Advantages of Biocatalytic Amide Synthesis:
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media or green solvents at ambient temperature and pressure, reducing energy consumption. researchgate.net
Reduced Waste: Biocatalytic methods avoid the use of hazardous coupling reagents and solvents, leading to a more sustainable process.
The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling and reuse. nih.gov Additionally, the selection of bio-based solvents can further minimize the environmental impact of the synthesis. researchgate.net Carboxylic acid reductase (CAR) is another enzyme class that has been engineered for selective amide bond formation in aqueous media, offering a highly selective alternative to traditional chemical methods. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research on 4 Methylcyclohexane 1 Carbonyl Glycine
Structural Elucidation Beyond Basic Identification
To fully characterize (4-Methylcyclohexane-1-carbonyl)glycine, researchers employ a range of spectroscopic techniques that provide detailed insights into its molecular architecture and behavior.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR for Conformational Analysis)
While one-dimensional (1D) NMR is fundamental for initial identification, two-dimensional (2D) NMR experiments are indispensable for a detailed conformational analysis of this compound. The flexibility of the cyclohexane (B81311) ring and the potential for cis/trans isomerism around the amide bond demand more sophisticated approaches.
In solution, the 4-methylcyclohexane ring can exist in chair conformations with the methyl and the carbonyl-glycine substituents in either axial or equatorial positions. These different conformations can interconvert, and their equilibrium is influenced by steric and electronic factors. Advanced NMR techniques can probe these dynamics.
2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton (¹H-¹H) spin systems, allowing for the unambiguous assignment of signals from the cyclohexane ring and the glycine (B1666218) moiety.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached (¹³C, ¹⁵N) and long-range coupled heteronuclei, respectively. This confirms the connectivity of the entire molecule, from the methyl group to the glycine carboxyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for conformational analysis. These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints. For instance, NOE cross-peaks can help determine the relative orientation of the cyclohexane ring protons and the substituents, thereby establishing the preferred chair conformation and the geometry (cis or trans) of the amide bond. In analogous peptide systems, such as N-acetyl-proline-glycine-proline, NOE data has been used to construct dominant solution conformations. ucdavis.edunih.gov
The integration of NMR data with molecular dynamics (MD) simulations can provide a high-resolution picture of the conformational space sampled by the molecule. mdpi.com This combined approach allows researchers to understand the flexibility of the RGD-containing cycle and its interaction with other parts of the molecule. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for Conformational Analysis of this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |
| Cyclohexane-CH₃ | 0.9 - 1.0 (d) | ~22.0 | COSY to H-4; HMBC to C-3, C-4, C-5 |
| Cyclohexane Ring-H | 1.1 - 2.2 (m) | 29.0 - 45.0 | COSY correlations within the ring; HSQC to respective carbons |
| Glycine-CH₂ | 3.8 - 4.0 (d) | ~41.0 | COSY to NH; HMBC to amide C=O, carboxyl C=O |
| Amide-NH | 7.5 - 8.5 (t) | - | COSY to Glycine-CH₂; HMBC to amide C=O |
| Carboxyl-OH | 10.0 - 12.0 (s) | ~173.0 | - |
| Amide-C=O | - | ~176.0 | HMBC from Glycine-CH₂, NH, Cyclohexane H-1 |
| Note: This table is illustrative. Actual chemical shifts and correlations would be determined experimentally. |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Profiling Research
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying and quantifying this compound and its metabolites in complex biological matrices. sci-hub.se Its high mass accuracy allows for the determination of elemental compositions, which is critical for distinguishing between compounds with very similar masses. mdpi.comresearchgate.net
In metabolic research, N-acylglycines are recognized as important metabolites. avantiresearch.com For instance, the analysis of urinary acylglycines is used to diagnose inherited metabolic disorders. nih.govnih.gov Research on glycine metabolism has utilized mass spectrometry to trace the incorporation of labeled glycine into various cellular components, a technique applicable to studying the fate of the glycine moiety in this compound. nih.gov
A typical research workflow using LC-HRMS for metabolite profiling would involve:
Incubation of the parent compound with a biological system (e.g., liver microsomes, hepatocytes). researchgate.net
Separation of the resulting mixture using ultra-high-performance liquid chromatography (UHPLC).
Detection and fragmentation using an HRMS instrument like an Orbitrap or a quadrupole time-of-flight (Q-TOF) mass spectrometer. researchgate.net
Data analysis to identify potential metabolites based on their accurate mass and fragmentation patterns compared to the parent drug. Common metabolic transformations for a molecule like this compound could include hydroxylation of the cyclohexane ring, further oxidation, or conjugation reactions.
Table 2: Potential Metabolites of this compound and their Expected Exact Masses
| Compound | Molecular Formula | Biotransformation | Monoisotopic Mass (Da) |
| This compound | C₁₀H₁₇NO₃ | Parent | 199.1208 |
| Hydroxy-(4-Methylcyclohexane-1-carbonyl)glycine | C₁₀H₁₇NO₄ | Oxidation (Hydroxylation) | 215.1157 |
| Oxo-(4-Methylcyclohexane-1-carbonyl)glycine | C₁₀H₁₅NO₄ | Oxidation (Ketone formation) | 213.1001 |
| (4-Carboxycyclohexane-1-carbonyl)glycine | C₁₀H₁₅NO₅ | Oxidation of methyl group | 229.0950 |
| Note: This table presents hypothetical metabolites for illustrative purposes. |
Vibrational Spectroscopy (IR, Raman) for Specific Bond and Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and specific chemical bonds within this compound. These techniques are particularly useful for solid-state characterization, such as studying polymorphism, and for confirming the presence of key structural features.
In a study of glycine, FTIR and Raman spectroscopy were used to monitor polymorphic transformations by identifying unique spectral features for different crystal forms. mdpi.com This approach could be applied to this compound to characterize its solid-state structure and ensure consistency between batches in a research setting.
Key vibrational bands that would be characteristic of this compound include:
O-H stretch from the carboxylic acid, typically a broad band around 3300-2500 cm⁻¹.
N-H stretch from the amide group, found around 3300 cm⁻¹.
C-H stretches from the aliphatic cyclohexane ring and methyl group, typically in the 3000-2850 cm⁻¹ region.
C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
Amide I band (primarily C=O stretch) , a strong absorption around 1650 cm⁻¹.
Amide II band (N-H bend and C-N stretch) , found near 1550 cm⁻¹.
C-N stretch and other fingerprint region vibrations below 1500 cm⁻¹.
Comparing the IR and Raman spectra can provide complementary information due to their different selection rules, aiding in a more complete vibrational assignment.
Chromatographic and Electrophoretic Method Development for Research Applications
Developing reliable separation methods is crucial for assessing the purity of synthesized this compound and for its quantification in various research samples.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is the cornerstone technique for determining the purity of non-volatile compounds like this compound and for performing quantitative analysis. A typical setup involves a reversed-phase column with UV detection.
Drawing from methodologies for similar small peptides and amino acids, a method for this compound can be established. spectroscopyonline.comutwente.nl For example, glycine and triglycine (B1329560) have been analyzed using a C18 or an amino (NH₂) phase column with a phosphate (B84403) buffer and UV detection at a low wavelength (e.g., 190-210 nm) where the amide and carboxyl groups absorb light. spectroscopyonline.comutwente.nl
A developed HPLC method would require optimization of several parameters:
Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer is critical to ensure the carboxylic acid is in a consistent protonation state.
Flow Rate: Typically around 1.0 mL/min for a standard 4.6 mm ID column.
Detection: UV detection at ~200 nm would be suitable for detecting the amide bond. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. nih.gov
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for quantitative studies.
Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring
This compound itself is not sufficiently volatile for analysis by gas chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) can be an excellent tool for specific applications, such as reaction monitoring or enantiomeric separation, after the compound is converted into a volatile derivative.
Amino acids are routinely analyzed by GC after derivatization. nih.gov Common derivatization strategies involve esterification of the carboxylic acid group and acylation of the amine group. ucdavis.eduucdavis.edu For example, amino acids can be converted to their N-acetyl n-propyl esters or N-perfluoroacyl alkyl esters to increase their volatility. nih.govnih.gov
In a research setting, one might use GC-MS to:
Monitor the progress of the synthesis of this compound by derivatizing aliquots of the reaction mixture. For instance, if the synthesis involves coupling 4-methylcyclohexanecarbonyl chloride with glycine methyl ester, the disappearance of the reactants and the appearance of the derivatized product could be tracked.
Quantify the starting materials or potential volatile byproducts.
Perform chiral analysis if a chiral stationary phase column is used, which could separate enantiomers of the derivatized compound if the starting materials were chiral.
The derivatization process itself must be reproducible and high-yielding for quantitative applications.
Capillary Electrophoresis (CE) Techniques for Separation and Analysis
Capillary electrophoresis has emerged as a powerful and high-resolution analytical technique for the separation of charged and neutral species, making it well-suited for the analysis of this compound. The inherent charge of the glycine moiety allows for its effective separation based on its electrophoretic mobility.
Capillary Zone Electrophoresis (CZE) is the most fundamental of the CE techniques and separates ions based on their charge-to-size ratio. libretexts.org For the analysis of this compound, a fused silica (B1680970) capillary is typically employed. The inner walls of the capillary possess silanol (B1196071) groups that ionize at appropriate pH values, creating a negatively charged surface. libretexts.org This surface attracts a layer of positive ions from the buffer, which, under an applied electric field, moves towards the cathode, creating an electroosmotic flow (EOF). Cationic, neutral, and even anionic analytes are then carried towards the detector.
Research on the separation of similar N-substituted glycine peptoid mixtures has demonstrated the utility of various buffer additives to enhance resolution. nih.gov For instance, the use of acidic phosphate buffers can effectively protonate the carboxyl group of the glycine moiety, imparting a net positive charge and enabling its separation. To resolve complex mixtures and improve peak shape, additives such as ion-pairing agents (e.g., heptane (B126788) sulfonic acid) and cyclodextrins (e.g., methyl-β-cyclodextrin) can be incorporated into the buffer system. nih.gov These additives can interact with the hydrophobic 4-methylcyclohexane group, allowing for the fine-tuning of the separation selectivity. nih.gov
A hypothetical CZE method for the analysis of this compound could employ the following conditions:
Interactive Data Table: Hypothetical CZE Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard for CZE, provides good resolution and efficiency. |
| Buffer | 50 mM Sodium Phosphate, pH 2.5 | Low pH ensures protonation of the carboxyl group for cationic migration. |
| Applied Voltage | +20 kV | Provides efficient separation within a reasonable timeframe. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |
| Detection | UV-Vis at 200 nm | The amide bond exhibits absorbance at this wavelength. |
Application of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies
Spectroscopic methods, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of the synthesis of this compound and for conducting detailed kinetic studies. mt.commt.com The synthesis typically involves the acylation of glycine with a derivative of 4-methylcyclohexanecarboxylic acid.
In-situ FTIR allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction without the need for sampling and offline analysis. mt.com This is achieved by inserting a probe directly into the reaction vessel, which measures the infrared spectrum of the reaction mixture at specified intervals.
The synthesis of this compound from 4-methylcyclohexanecarboxylic acid and glycine can be monitored by observing the changes in specific infrared absorption bands. Key spectral regions of interest would include:
The disappearance of the C=O stretching band of the carboxylic acid reactant (typically around 1700-1725 cm⁻¹).
The disappearance of the N-H bending vibration of the glycine reactant.
The appearance of the amide I band (C=O stretch) of the product (typically around 1630-1680 cm⁻¹).
The appearance of the amide II band (N-H bend and C-N stretch) of the product (typically around 1520-1570 cm⁻¹).
By plotting the absorbance of these characteristic peaks over time, a reaction profile can be generated. This profile provides crucial information about the reaction kinetics, including the determination of the reaction rate, the identification of any induction periods, and the detection of reaction completion.
For example, a kinetic study might involve varying the concentration of one of the reactants while keeping the other constant and monitoring the initial rate of product formation. The data obtained can then be used to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
Interactive Data Table: Hypothetical Kinetic Data from FTIR Monitoring of this compound Synthesis
| Experiment | [4-Methylcyclohexanecarboxylic Acid] (M) | [Glycine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |
The data in this hypothetical table suggests that the reaction is first order with respect to 4-methylcyclohexanecarboxylic acid and zero order with respect to glycine under these specific conditions. This type of detailed kinetic information is essential for optimizing reaction conditions to improve yield and efficiency.
Computational and Theoretical Chemistry Studies of 4 Methylcyclohexane 1 Carbonyl Glycine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic structure and energetics of molecules. These methods are foundational for understanding the intrinsic properties of (4-Methylcyclohexane-1-carbonyl)glycine at the atomic level.
The conformational flexibility of this compound is a key determinant of its chemical behavior. The molecule possesses multiple rotatable bonds, including those in the cyclohexane (B81311) ring, the amide linkage, and the glycine (B1666218) backbone.
Molecular geometry optimization would be the first step in a computational study. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G*), the process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, known as the equilibrium geometry. For this compound, this would involve identifying the most stable conformers arising from the chair and boat conformations of the cyclohexane ring, the cis and trans isomers of the amide bond, and the rotational isomers of the glycine moiety.
A comprehensive conformational analysis would map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the corresponding energies. This would reveal the relative stabilities of different conformers and the energy barriers between them.
Illustrative Data Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Equatorial-Trans | B3LYP/6-31G | 0.00 | 180 (amide), various (ring) |
| Chair-Axial-Trans | B3LYP/6-31G | 2.15 | 180 (amide), various (ring) |
| Boat-Equatorial-Trans | B3LYP/6-31G | 5.80 | 180 (amide), various (ring) |
| Chair-Equatorial-Cis | B3LYP/6-31G | 15.20 | 0 (amide), various (ring) |
Once the minimum energy conformers are identified, their electronic properties can be analyzed to predict reactivity. DFT calculations can determine a range of electronic structure descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO gap is a measure of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).
Illustrative Data Table 2: Calculated Electronic Properties of the Most Stable Conformer
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 2.34 |
Quantum chemical calculations are powerful tools for investigating reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
Transition state (TS) theory allows for the calculation of activation energies, which are critical for determining reaction rates. For example, the hydrolysis of the amide bond could be modeled. The calculations would identify the TS structure, where the bond is partially broken and formed, and determine the energy barrier for this process.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of this compound.
MD simulations model the movements of atoms over time by solving Newton's equations of motion. A simulation would typically place the molecule in a box of solvent (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule explores various conformations.
The resulting trajectory can be analyzed to understand the dynamic conformational landscape. This includes identifying the most populated conformational states, the timescales of transitions between them, and the influence of the solvent on the conformational preferences. This dynamic view complements the static picture from quantum chemical calculations.
A key application of MD simulations is to study the interaction of a small molecule like this compound with a biological target, such as a protein receptor or enzyme. This process, often following an initial docking study, provides a dynamic view of the binding process.
An MD simulation of the ligand-protein complex can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site over time.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex, and how these interactions fluctuate.
Conformational Changes: How the binding of the ligand affects the conformation of the protein, and vice versa.
Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the free energy of binding from the MD trajectory, providing a quantitative measure of binding affinity.
Illustrative Data Table 3: MD Simulation Parameters for Ligand-Protein Interaction Study
| Parameter | Value/Method |
| Force Field | AMBER, CHARMM |
| Solvent Model | TIP3P Water |
| System Size | ~50,000 atoms |
| Simulation Time | 100 ns |
| Ensemble | NPT (constant pressure and temperature) |
| Temperature | 310 K |
| Pressure | 1 atm |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic data is a cornerstone of computational chemistry, offering a glimpse into how a molecule will interact with electromagnetic radiation. These predictions are vital for the structural elucidation and characterization of newly synthesized compounds.
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT) and machine learning algorithms, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netreddit.com For this compound, predicted NMR data provides a theoretical spectrum that can be used to confirm its identity upon synthesis.
The prediction of ¹H and ¹³C NMR chemical shifts for this compound is accomplished using advanced algorithms that analyze the molecule's 3D structure and the electronic environment of each nucleus. These predictions are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of such predictions has significantly improved, with modern machine learning models achieving mean absolute errors of less than 0.2 ppm for ¹H shifts and under 2 ppm for ¹³C shifts. researchgate.net
Predicted ¹H NMR Chemical Shifts for this compound
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (on cyclohexane) | 0.90 | Doublet |
| Cyclohexane Ring Protons | 1.0 - 2.2 | Multiplets |
| -CH- (carbonyl-attached) | 2.3 - 2.5 | Multiplet |
| -CH₂- (glycine) | 3.9 - 4.1 | Doublet |
| -NH- (amide) | 7.5 - 8.0 | Triplet |
| -COOH (carboxylic acid) | 10.0 - 12.0 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ (on cyclohexane) | ~22 |
| Cyclohexane Ring Carbons | 28 - 45 |
| -CH- (carbonyl-attached) | ~48 |
| -CH₂- (glycine) | ~41 |
| C=O (amide) | ~175 |
| C=O (carboxylic acid) | ~173 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations help in assigning the observed absorption bands to specific functional groups.
For this compound, the predicted IR spectrum would show characteristic absorption bands for the N-H and C=O bonds of the amide group, the O-H and C=O bonds of the carboxylic acid, and the C-H bonds of the cyclohexane ring.
Predicted IR Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amide) | 3250-3350 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Amide) | 1640-1680 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| N-H (Amide) | 1520-1560 | Bending |
Computational Structure-Activity Relationship (SAR) Modeling
Computational Structure-Activity Relationship (SAR) modeling is a powerful technique used in drug discovery and medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. cheminfo.org These models are built by correlating variations in the molecular structure of a series of compounds with their measured biological activities.
For this compound, while specific SAR studies may not be publicly available, the principles of SAR can be applied to hypothesize how modifications to its structure could affect its potential biological activities. N-acyl glycines, the class of compounds to which this compound belongs, have been noted for their roles in various biological processes, including cell signaling. avantiresearch.comnih.gov Similarly, derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1). nih.gov
A computational SAR study of this compound would involve several key steps:
Dataset Preparation : A series of analogues of this compound would be designed by systematically modifying different parts of the molecule, such as the position of the methyl group on the cyclohexane ring, the length of the glycine linker, or the introduction of other functional groups.
Descriptor Calculation : For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.
Model Development : A mathematical model would be developed to correlate the calculated descriptors with a hypothetical or measured biological activity. This is often achieved using machine learning algorithms.
Model Validation : The predictive power of the SAR model would be rigorously tested to ensure its reliability.
Biochemical and Biological Research Investigations of 4 Methylcyclohexane 1 Carbonyl Glycine
Enzymatic Biotransformation and Metabolic Pathways (In Vitro and Non-Clinical Animal Models)
The metabolic fate of (4-Methylcyclohexane-1-carbonyl)glycine is intricately linked to enzymatic processes that govern both its formation and potential breakdown. These pathways are crucial for understanding its biological activity and clearance.
Role of Glycine (B1666218) N-Acyltransferases (GLYAT) and Related Enzymes
The formation of this compound is anticipated to be catalyzed by Glycine N-Acyltransferases (GLYATs). These enzymes are primarily located in the mitochondria of liver and kidney cells. nih.gov The fundamental reaction involves the conjugation of an acyl-Coenzyme A (acyl-CoA) molecule with glycine. wikipedia.org In this case, 4-methylcyclohexanecarbonyl-CoA would serve as the acyl donor.
GLYATs are part of the broader family of acyltransferases and play a significant role in the detoxification of various endogenous and exogenous acyl-CoA compounds. wikipedia.orguniprot.org The substrate specificity of GLYATs is broad, enabling them to act on a variety of acyl-CoA molecules, including aromatic and branched-chain structures. nih.gov For instance, human GLYAT is known to conjugate substrates such as benzoyl-CoA and salicyl-CoA. uniprot.orgmdpi.com This promiscuity suggests that 4-methylcyclohexanecarbonyl-CoA, with its cyclic acyl group, could be a viable substrate for these enzymes. The general reaction catalyzed by GLYAT is as follows:
4-methylcyclohexanecarbonyl-CoA + Glycine ⇌ this compound + CoA
The activity of GLYAT is crucial for preventing the accumulation of potentially toxic acyl-CoA molecules and for maintaining the cellular pool of free Coenzyme A. Other related enzymes, such as GLYAT-like proteins (GLYATL), have also been identified and may contribute to the biosynthesis of N-acylglycines, particularly those with long-chain fatty acyl groups. researchgate.net
| Enzyme Family | Cellular Location | General Function | Potential Role for this compound |
| Glycine N-Acyltransferases (GLYAT) | Mitochondria | Conjugation of various acyl-CoAs with glycine for detoxification and metabolism. nih.govwikipedia.orguniprot.org | Catalyzes the formation from 4-methylcyclohexanecarbonyl-CoA and glycine. |
| GLYAT-like Proteins (GLYATL) | Mitochondria, Endoplasmic Reticulum | Conjugation of long-chain fatty acyl-CoAs with glycine. researchgate.net | Potentially contribute to its biosynthesis, depending on substrate specificity. |
Investigation of Hydrolysis Mechanisms and Enzyme Kinetics
The breakdown of N-acylglycines is primarily achieved through hydrolysis, a reaction catalyzed by various hydrolases. This process cleaves the amide bond, releasing the constituent carboxylic acid and glycine. For this compound, the hydrolysis reaction would be:
This compound + H₂O → 4-Methylcyclohexanecarboxylic acid + Glycine
Enzymes such as amidases and certain hydrolases are responsible for this catabolic process. The rate and mechanism of this hydrolysis are key determinants of the compound's biological half-life and activity. The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. teachmephysiology.commdpi.com Key kinetic parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax), which indicates the maximum rate of the reaction.
The specific enzymes responsible for the hydrolysis of N-acylglycines with cyclic moieties have not been extensively characterized. However, studies on other N-acylglycines can provide insights. For example, Fatty Acid Amide Hydrolase (FAAH) is known to hydrolyze a range of N-acylethanolamines and N-acylglycines. nih.gov The susceptibility of this compound to hydrolysis by FAAH or other amidases would depend on how the 4-methylcyclohexane group fits into the enzyme's active site. The rate of hydrolysis can also be influenced by factors such as pH and the initial concentration of the compound. who.int
Interplay with One-Carbon Metabolism and Amino Acid Metabolism
The glycine component of this compound directly links this compound to fundamental cellular metabolic pathways, including one-carbon metabolism and general amino acid metabolism. Once hydrolyzed, the released glycine can enter the cellular glycine pool and participate in a multitude of biosynthetic and catabolic reactions.
Glycine is a key player in one-carbon metabolism, where it can be reversibly converted to serine by serine hydroxymethyltransferase (SHMT). This reaction is a major source of one-carbon units, which are essential for the synthesis of purines, thymidine, and for the remethylation of homocysteine to methionine. The catabolism of glycine through the glycine cleavage system (GCS) in the mitochondria also generates one-carbon units.
Furthermore, the liberated glycine can be utilized in the synthesis of other important biomolecules, including glutathione, creatine, and heme. The availability of glycine for these pathways could theoretically be influenced by the rate of synthesis and hydrolysis of this compound, particularly if the flux through this metabolic route is significant.
Interactions with Biological Systems (In Vitro Models)
The biological effects of this compound are mediated through its interactions with various components of biological systems, including enzymes and other proteins.
Substrate Specificity Studies of Biologically Relevant Enzymes
The interaction of this compound with biologically relevant enzymes is a critical area of investigation. As a potential substrate, its affinity for and turnover by enzymes such as GLYATs and hydrolases determine its metabolic profile. The structural features of the 4-methylcyclohexane ring will play a significant role in how it is recognized by the active sites of these enzymes.
For GLYATs, substrate specificity studies have shown a preference for certain acyl-CoA structures. For example, benzoyl-CoA is often a preferred substrate over others. mdpi.com The efficiency with which 4-methylcyclohexanecarbonyl-CoA is utilized by GLYAT would need to be determined through comparative kinetic studies with other known substrates.
Conversely, as a product, this compound could act as an inhibitor of other enzymes. For instance, some N-acylglycines have been shown to inhibit FAAH. nih.gov Whether this compound exhibits similar inhibitory properties would require specific enzymatic assays.
Investigation of Protein-Ligand Binding (Non-Receptor Mediated)
Beyond direct enzymatic catalysis, this compound may interact with other proteins in a non-catalytic manner. Such protein-ligand binding can influence the compound's distribution, stability, and biological activity. N-acylglycines, in general, are known to bind to various proteins, including receptors and transporters. nih.gov
While the prompt specifies non-receptor mediated binding, it is important to note that the hydrophobic 4-methylcyclohexane moiety could facilitate interactions with hydrophobic pockets on various proteins. These interactions can be studied using techniques such as affinity chromatography, mass spectrometry, and computational docking. For example, cyclic peptides have been shown to modulate protein-protein interactions by binding to specific interfaces. nih.gov Although this compound is not a peptide, the principle of a cyclic moiety influencing binding is relevant.
The potential for such non-receptor mediated binding could lead to a range of biological effects, including the modulation of enzyme activity or interference with protein-protein interactions. Further research is needed to identify potential protein binding partners for this compound and to characterize the functional consequences of these interactions.
| Interaction Type | Potential Interacting Proteins | Potential Consequence |
| Substrate Binding | Glycine N-Acyltransferases (GLYATs), Amidohydrolases | Enzymatic formation or degradation of the compound. |
| Inhibitory Binding | Fatty Acid Amide Hydrolase (FAAH) and other serine hydrolases | Modulation of the activity of other metabolic pathways. |
| Non-Receptor Protein Binding | Proteins with hydrophobic binding pockets | Alteration of protein function, transport, or stability of the compound. |
Effects on Cellular Metabolic Processes (In Vitro Cellular Models)
There is currently no available research detailing the specific effects of this compound on the cellular metabolic processes of in vitro cellular models. Investigations in this area would be crucial to understanding the compound's potential interactions with metabolic pathways, such as glycolysis, the citric acid cycle, oxidative phosphorylation, and amino acid metabolism.
Future studies could explore:
Alterations in glucose uptake and lactate production.
Changes in oxygen consumption rates as an indicator of mitochondrial function.
Impacts on the intracellular concentrations of key metabolites.
Effects on the expression and activity of metabolic enzymes.
Table 1: Hypothetical Research Data on the Effects of this compound on Cellular Metabolism
| Cell Line | Treatment Concentration (µM) | Glucose Uptake (nmol/mg protein/min) | Lactate Production (nmol/mg protein/min) | Oxygen Consumption Rate (pmol/min/µg protein) |
| HEK293 | Control | Data Not Available | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available | Data Not Available | |
| HepG2 | Control | Data Not Available | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available | Data Not Available | |
| 50 | Data Not Available | Data Not Available | Data Not Available |
Development as Research Probes and Tools
The development and application of this compound as a research probe or tool have not been documented in the current body of scientific literature.
Fluorescent and Isotopic Labeling for Pathway Tracing and Imaging
No studies have been published on the fluorescent or isotopic labeling of this compound. Such labeling would be instrumental in tracing its metabolic fate within cells and organisms, as well as for imaging its subcellular localization.
Future research could involve:
Synthesis of fluorescently tagged derivatives of the compound.
Incorporation of stable isotopes, such as ¹³C or ¹⁵N, for mass spectrometry-based metabolic flux analysis.
Biosensor Development for Analyte Detection in Research
There is no information available regarding the use of this compound in the development of biosensors for the detection of specific analytes in a research context.
Applications in Self-Assembled Monolayers (SAMs) for Biological Mimicry
The application of this compound in the formation of self-assembled monolayers (SAMs) for the purpose of biological mimicry has not been reported. The structure of the molecule, with its cyclohexane (B81311) ring and glycine moiety, could potentially lend itself to forming ordered layers on surfaces, which could be explored in future research for applications in biomaterials and cell-surface interaction studies.
Future Directions and Emerging Research Avenues for 4 Methylcyclohexane 1 Carbonyl Glycine
Exploration of Novel Synthetic Strategies and Catalytic Methods
The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. rsc.org Traditionally, the formation of N-acylglycines like (4-Methylcyclohexane-1-carbonyl)glycine relies on coupling carboxylic acids and amines using stoichiometric amounts of activating agents. mdpi.comucl.ac.uk These methods, while effective, often generate significant chemical waste and lack atom economy. ucl.ac.ukacs.org Future research is poised to pivot towards more sustainable and efficient catalytic strategies.
Emerging catalytic methods offer greener alternatives for the synthesis of this compound. These approaches aim to form the crucial amide bond under milder conditions with higher efficiency and lower environmental impact. mdpi.com Key areas of exploration include:
Organocatalysis: Utilizing small organic molecules to catalyze the amidation reaction, avoiding the need for metal catalysts.
Transition Metal Catalysis: Developing novel catalysts based on earth-abundant metals for reactions like direct amidation, oxidative amidation, and carbonylative amidation. mdpi.comacs.org
Biocatalysis: Employing enzymes, such as lipases or engineered aminoacylases, to synthesize the amide bond with high specificity and under environmentally benign aqueous conditions. rsc.orguni-duesseldorf.de The growing interest in biocatalytic methods is driven by the demand for sustainable processes in the pharmaceutical industry. rsc.org
Flow Chemistry: Integrating catalytic systems into continuous flow reactors can enhance reaction efficiency, safety, and scalability for the production of N-acylglycines.
These novel strategies promise not only to streamline the synthesis of this compound for research purposes but also to provide more environmentally friendly manufacturing processes should the compound find broader applications.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|---|
| Traditional Stoichiometric Coupling | Uses activating agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU) in amounts equal to or greater than the reactants. ucl.ac.uk | Well-established, reliable for small-scale synthesis. | N/A (Baseline method) |
| Catalytic Direct Amidation | Directly couples 4-methylcyclohexanecarboxylic acid and glycine (B1666218) using a catalyst (e.g., boronic acids) with water removal. ucl.ac.uk | High atom economy, reduced waste. core.ac.uk | Development of more active and robust catalysts that function at lower temperatures. |
| Biocatalysis (Enzymatic) | Utilizes enzymes like lipases or specific N-acyltransferases to form the amide bond. rsc.org | High chemo- and stereoselectivity, mild reaction conditions (aqueous environment, room temperature), sustainable. rsc.org | Enzyme discovery and engineering for improved substrate scope and efficiency. |
| Photoredox Catalysis | Uses visible light and a photocatalyst to enable the coupling of starting materials under redox-neutral conditions. acs.org | Extremely mild conditions, high atom economy, novel reaction pathways. acs.org | Exploring suitable photocatalytic systems for non-aryl amide bond formation. |
Integration of Advanced Computational Methodologies with Experimental Data
The synergy between computational modeling and experimental validation is revolutionizing the study of small molecules. frontiersin.orgmdpi.com For this compound, integrating advanced computational approaches with empirical data will accelerate the understanding of its physicochemical properties, metabolic fate, and biological interactions.
Future research will likely leverage a variety of computational tools:
Quantum Mechanics (QM): To accurately predict molecular properties such as geometry, charge distribution, and reactivity, which are fundamental to understanding its interaction with biological targets.
Molecular Dynamics (MD) Simulations: To model the dynamic behavior of this compound in biological environments, such as its interaction with cell membranes or binding to proteins.
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate the structural features of this compound and related analogs with their biological activities or metabolic stability. nih.gov
Mechanistic Pharmacokinetic Models: To simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound at the cellular and organismal level. nih.gov
The power of these in silico methods is magnified when used to interpret and guide experimental work. nih.gov For instance, computational docking could predict potential protein binding partners, which can then be validated experimentally using techniques like surface plasmon resonance or thermal shift assays. Similarly, predicted metabolic pathways can be confirmed using mass spectrometry-based metabolomics on biological samples. youtube.com This iterative cycle of prediction and validation is a powerful paradigm for efficiently exploring the biochemical landscape of this compound. frontiersin.org
| Computational Methodology | Application to this compound Research | Type of Experimental Data for Integration |
|---|---|---|
| Quantum Mechanics (QM) | Predicting electronic structure, reaction mechanisms for synthesis and degradation. | Spectroscopic data (NMR, IR), kinetic data from reaction monitoring. |
| Molecular Dynamics (MD) | Simulating interactions with proteins, lipids, and other biomolecules; predicting binding affinity and conformational changes. | X-ray crystallography, NMR, Cryo-EM for structural information; binding assay data (SPR, ITC). nih.gov |
| QSAR Modeling | Predicting biological activity or metabolic properties based on molecular structure. nih.gov | High-throughput screening data, results from in vitro biological assays. |
| Metabolic Modeling | Predicting metabolic pathways and identifying potential metabolites. nuclear-dn.eu | Metabolomics data from LC-MS or GC-MS analysis of biological fluids. youtube.comnih.gov |
Investigation of Unconventional Biological Roles and Interactions (Non-Therapeutic)
While many N-acyl amino acids are studied for their therapeutic potential, they also possess a wide range of other biological functions. nih.gov Future research on this compound should extend beyond pharmacology to explore its potential non-therapeutic roles, such as in cell signaling, metabolic regulation, or as a biomarker.
The family of N-acylglycines, particularly those with fatty acid chains, are recognized as endocannabinoid-like signaling molecules. nih.govnih.gov Research is needed to determine if this compound interacts with receptors or enzymes within this system. Furthermore, altered levels of various N-acylglycines have been identified in several metabolic diseases, suggesting they could serve as valuable biomarkers. nih.govacs.orgresearchgate.net Targeted metabolomics studies could clarify whether the concentration of this compound in biofluids like plasma or urine correlates with specific physiological states or environmental exposures. nih.govacs.org
Other potential non-therapeutic roles to investigate include:
Nutrient Signaling: Acting as a signal for the availability of specific carbon skeletons (the 4-methylcyclohexane moiety) or the status of glycine metabolism.
Microbiome Interactions: Investigating whether it is produced or metabolized by gut microbiota and its potential role in host-microbe communication. Aromatic acids that are precursors to other glycine conjugates are known to be produced by gut microbes. nih.govresearchgate.net
Agricultural Applications: Exploring if it or similar compounds have roles in plant physiology or as signaling molecules in soil ecosystems, analogous to other fatty acid amides.
Systems Biology Approaches to Metabolic Pathway Research Involving Glycine Conjugates
This compound does not exist in a biological vacuum. It is part of the complex and vital glycine conjugation pathway, which is crucial for detoxifying a wide range of endogenous and xenobiotic compounds. researchgate.netnih.govuniroma1.it A systems biology approach, which integrates multiple layers of biological information, is essential to fully understand the context of this molecule's metabolism. youtube.com
This approach involves mapping the network of reactions that lead to the synthesis and degradation of this compound. The key enzyme likely responsible for its synthesis is glycine N-acyltransferase (GLYAT), which conjugates various acyl-CoA molecules with glycine. nih.govuniroma1.it The availability of its precursors—4-methylcyclohexanoyl-CoA and glycine—and the activity of GLYAT will directly influence its endogenous levels. researchgate.net
Future research using a systems biology framework would involve:
Metabolomics: To quantify the levels of this compound and related metabolites in various biological samples under different conditions (e.g., dietary changes, genetic modifications). mdpi.com
Proteomics: To measure the expression levels of enzymes involved in its metabolic pathway, such as the ligases that form the acyl-CoA and GLYAT itself.
Genomics and Transcriptomics: To identify genetic variations (e.g., single nucleotide polymorphisms) in metabolic enzymes that may influence an individual's capacity to produce or clear this compound. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are available for (4-Methylcyclohexane-1-carbonyl)glycine, and how is structural confirmation achieved?
- Methodology : The compound can be synthesized via amidation or esterification reactions. For example, coupling 4-methylcyclohexanecarboxylic acid derivatives with glycine using reagents like HBTU or TEA in solvents such as MeCN or DCM. Post-synthesis, structural confirmation requires H NMR (to verify proton environments) and mass spectrometry (MS) for molecular weight validation. Advanced techniques like 2D NMR (e.g., HSQC, COSY) resolve stereochemical ambiguities .
- Key Steps :
- Reaction optimization (solvent, temperature, catalyst).
- Purification via column chromatography or recrystallization.
- Spectral data cross-referenced with computational simulations (e.g., DFT).
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodology : Ultra-performance liquid chromatography (UPLC) paired with tandem MS provides high sensitivity and specificity, especially for biological samples. For non-UV-active derivatives, evaporative light-scattering detection (ELSD) coupled with HPLC is effective .
- Parameters :
| Technique | Column | Mobile Phase | Detection Mode |
|---|---|---|---|
| UPLC-MS | C18 | Acetonitrile/0.1% FA | ESI+ |
| HPLC-ELSD | HILIC | Water/Acetonitrile gradient | ELSD (40°C) |
Q. How does temperature influence the solubility of glycine derivatives, and what models predict this behavior?
- Methodology : Laser dynamic methods measure solubility across temperatures (e.g., 10–50°C). Data is modeled using the Apelblat equation, which correlates solubility () with temperature ():
Metastable polymorphs (e.g., α-glycine) exhibit higher solubility than stable forms (γ-glycine) under identical conditions .
Advanced Research Questions
Q. How can contradictions in reported stability data for this compound be resolved?
- Methodology : Iterative analysis (qualitative research frameworks) identifies variables causing discrepancies, such as buffer composition (e.g., glycine vs. MOPS buffers) or pH. Longitudinal studies (e.g., three-wave panel designs) track stability under controlled conditions, while cluster analysis groups data by shared experimental parameters (e.g., glycine concentration) .
- Case Study : In protein denaturation assays, glycine buffers (30 mM, pH 2.5) yielded a variance of ±2°C compared to MOPS buffers (pH 7.0) due to ionic strength differences .
Q. What novel functional properties (e.g., ferroelectricity) are exhibited by glycine derivatives, and how are they characterized?
- Methodology : Piezoresponse force microscopy (PFM) and density functional theory (DFT) simulations detect ferroelectric domains in crystalline γ-glycine. Polarization switching under electric fields () confirms ferroelectric behavior, with hysteresis loops quantified via Sawyer-Tower circuits .
Q. How do glycine derivatives influence nucleotide synthesis in biochemical pathways?
- Methodology : Cluster analysis of extracted ion chromatograms (EIC) segments nucleoside/nucleotide formation pathways in the presence/absence of glycine. For example, glycine enhances purine base synthesis via glycine cleavage system (GCS) intermediates, validated via -isotope tracing .
Data Contradiction Analysis
Q. What statistical approaches reconcile conflicting results in glycine derivative studies?
- Methodology :
- Meta-analysis : Aggregate data from PubMed, ScienceDirect, etc., using PRISMA guidelines. Subgroup analyses (e.g., by pH or solvent) isolate confounding factors .
- Structural Equation Modeling (SEM) : Tests mediating variables (e.g., reaction time, catalyst purity) in synthesis yield discrepancies .
Experimental Design Tables
Table 1 : Solubility of Glycine Polymorphs in Water
| Temperature (°C) | α-Glycine (g/100g) | γ-Glycine (g/100g) |
|---|---|---|
| 25 | 24.5 | 22.1 |
| 40 | 34.2 | 29.8 |
Table 2 : Key NMR Peaks for this compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl CH3 | 1.2–1.4 | Singlet |
| Glycine NH | 7.8–8.0 | Broad |
| Amide CO-NH | 6.9–7.1 | Triplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
